2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol

Übersicht

Beschreibung

It is a fatty alcohol with the molecular formula CD3(CD2)14CH2OH and a molecular weight of 273.63 g/mol . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the hexadecanol molecule, making it useful in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Hexadecanol (2,2,3,3…16,16,16-D31) can be synthesized through the reduction of hexadecanoic acid (palmitic acid) using deuterated reducing agents. The reaction typically involves the use of lithium aluminum deuteride (LiAlD4) as the reducing agent under anhydrous conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of N-Hexadecanol (2,2,3,3…16,16,16-D31) involves the catalytic hydrogenation of deuterated hexadecanoic acid. The process uses a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C), to achieve the reduction. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion of the acid to the alcohol .

Analyse Chemischer Reaktionen

Types of Reactions

N-Hexadecanol (2,2,3,3…16,16,16-D31) undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form hexadecanoic acid.

Reduction: The compound can be reduced to form hexadecane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

Oxidation: Hexadecanoic acid.

Reduction: Hexadecane.

Substitution: Hexadecyl halides or esters.

Wissenschaftliche Forschungsanwendungen

N-Hexadecanol (2,2,3,3…16,16,16-D31) has a wide range of applications in scientific research:

Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in lipidomics to investigate lipid metabolism and membrane dynamics.

Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-Hexadecanol (2,2,3,3…16,16,16-D31) involves its interaction with lipid membranes. The deuterated alcohol integrates into the lipid bilayer, affecting its fluidity and permeability. This can influence various cellular processes, such as signal transduction and membrane protein function. The presence of deuterium atoms enhances the stability of the compound, making it a valuable tool in studying lipid dynamics and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Hexadecanol (2,2,3,3…16,16,16-D31) is unique due to its deuterium content, which provides enhanced stability and allows for detailed studies using NMR spectroscopy. This makes it particularly valuable in research applications where isotopic labeling is required .

Biologische Aktivität

Overview of 2,2,3,3,4,4,...-hentriacontadeuteriohexadecan-1-ol

Chemical Structure and Properties

- The compound is a long-chain alcohol with a deuterated structure. The presence of deuterium atoms (heavy hydrogen) can influence its physical and chemical properties compared to its non-deuterated counterparts.

- Its systematic name indicates that it has 31 carbon atoms and is primarily characterized by a hydroxyl (-OH) functional group at one end.

1. General Biological Effects

Long-chain alcohols like hentriacontadecan-1-ol are known to exhibit various biological activities due to their hydrophobic nature and ability to interact with cell membranes. They can influence:

- Membrane Fluidity : Long-chain alcohols can integrate into lipid bilayers and alter their fluidity and permeability.

- Cell Signaling : They may act as signaling molecules or precursors for bioactive lipids.

2. Potential Applications

- Pharmaceuticals : Due to their structural properties, such compounds are often studied for their potential use in drug formulations to enhance solubility or bioavailability.

- Cosmetics : Long-chain alcohols are commonly used in cosmetic formulations for their emollient properties.

3. Toxicity and Safety

While long-chain alcohols can have beneficial effects in certain contexts (e.g., as solvents or emollients), they may also pose toxicity risks at high concentrations. Research on similar compounds has shown:

- Cytotoxicity : Some long-chain alcohols can induce cell death in specific cell lines when used in high concentrations.

- Irritation : They may cause skin irritation or sensitization in sensitive individuals.

Case Study 1: Membrane Interaction

Research has indicated that long-chain alcohols can significantly alter the biophysical properties of membranes. For instance:

- A study demonstrated that the incorporation of long-chain alcohols into phospholipid bilayers resulted in increased membrane fluidity and altered permeability characteristics.

Case Study 2: Drug Formulation

In pharmaceutical development:

- Long-chain alcohols have been evaluated as potential excipients for enhancing the solubility of poorly soluble drugs. Their ability to modify lipid solubility is crucial for improving oral bioavailability.

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWNKGSJHAJOGX-SAQPIRCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

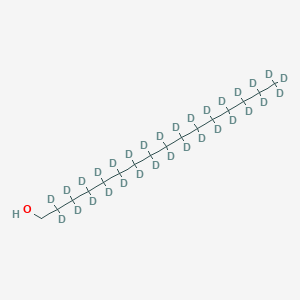

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.